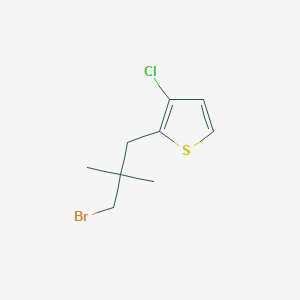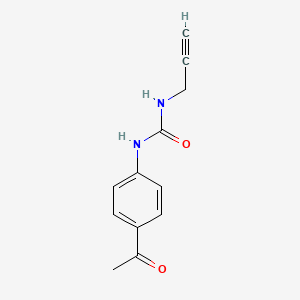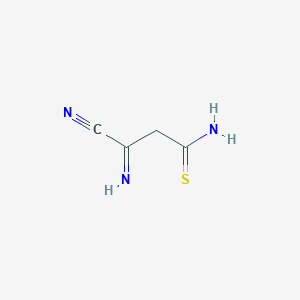![molecular formula C7H11N3 B13227762 5H,6H,7H,8H-Imidazo[1,5-a]pyridin-3-amine](/img/structure/B13227762.png)
5H,6H,7H,8H-Imidazo[1,5-a]pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H,6H,7H,8H-Imidazo[1,5-a]pyridin-3-amine: is a heterocyclic compound that features an imidazo-pyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cyclization Method: One common method involves the cyclization of 2-aminopyridine with glyoxal under acidic conditions to form the imidazo[1,5-a]pyridine core.
Industrial Production Methods: Industrial production often involves optimized versions of the above methods, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are fine-tuned to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, amines, and other nucleophiles.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted imidazo[1,5-a]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Used as a ligand in catalytic reactions due to its ability to stabilize transition states.
Material Science: Incorporated into polymers and other materials for enhanced properties.
Biology and Medicine:
Drug Development: Investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Probes: Used in the development of fluorescent probes for biological imaging.
Industry:
Agrochemicals: Utilized in the synthesis of pesticides and herbicides.
Pharmaceuticals: Key intermediate in the synthesis of various therapeutic agents.
Wirkmechanismus
Molecular Targets and Pathways:
Enzyme Inhibition: Acts as an inhibitor for various enzymes, disrupting metabolic pathways.
Receptor Binding: Binds to specific receptors, modulating biological responses.
Mechanism: The compound exerts its effects by interacting with specific molecular targets, leading to the inhibition or activation of biological pathways. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Vergleich Mit ähnlichen Verbindungen
- Imidazo[1,2-a]pyridine
- Imidazo[1,5-b]pyridine
- Imidazo[4,5-b]pyridine
Comparison:
- Structural Differences: The position of the nitrogen atoms in the ring system varies among these compounds, leading to differences in chemical reactivity and biological activity.
- Unique Properties: 5H,6H,7H,8H-Imidazo[1,5-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for specific applications in drug development and material science.
Eigenschaften
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-7-9-5-6-3-1-2-4-10(6)7/h5H,1-4H2,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWSUSLZCRSNFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CN=C2N)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![12-Thia-3,4,6-triazatricyclo[7.3.0.0,2,6]dodeca-1(9),2,4,7,10-pentaene-8-carbonitrile](/img/structure/B13227721.png)

![Butyl[(2,3-difluorophenyl)methyl]amine](/img/structure/B13227727.png)


![3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide](/img/structure/B13227736.png)


